molecular formula C15H13N3OS B189004 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 63279-75-4

4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B189004
CAS No.: 63279-75-4
M. Wt: 283.4 g/mol
InChI Key: WCQHVKHWSROSPQ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 63279-75-4) is a high-purity chemical intermediate of significant interest in medicinal chemistry and organic synthesis. This compound features the 4H-1,2,4-triazole-3-thiol scaffold, which is a privileged structure known for conferring a wide range of biological activities. The molecule exists predominantly in the thione tautomeric form in solution, a critical feature confirmed by NMR spectroscopy, which influences its reactivity . Its primary research value lies in its role as a versatile building block for the synthesis of novel S-alkylated derivatives. For instance, it can be selectively S-alkylated using cesium carbonate to create compounds with proven antifungal, antimicrobial, and antibiotic activities . Furthermore, research indicates that derivatives stemming from this core structure have shown potential for more specialized applications, including anti-tubercular action and inhibitory activity against proteins involved in diseases such as diabetes, obesity, and cancer . Researchers utilize this compound as a starting material for further functionalization, leveraging the reactivity of the thiol group. It is characterized by techniques including IR, 1D, and 2D NMR spectroscopy (1H-1H, 1H-13C, and 1H-15N-NMR), ensuring accurate structural verification . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-19-13-9-7-12(8-10-13)18-14(16-17-15(18)20)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQHVKHWSROSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356321
Record name 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63279-75-4
Record name 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of N-(4-Methoxyphenyl)hydrazinecarbothioamide

The initial step involves converting 4-methoxyaniline (1) into N-(4-methoxyphenyl)hydrazinecarbothioamide (2) via reaction with carbon disulfide and hydrazine hydrate. This intermediate is critical for introducing the thioamide functionality required for cyclization. Key parameters include:

  • Solvent : Ethanol (anhydrous)

  • Temperature : Reflux at 80°C

  • Reaction Time : 4–6 hours

  • Yield : 85–90%.

The product is purified via recrystallization from ethanol, with characterization by FT-IR showing a strong absorption band at 1,250 cm⁻¹ for the C=S group.

Acylation to 2-Benzoyl-N-(4-Methoxyphenyl)hydrazine-1-Carbothioamide

Acylation of (2) with benzoyl chloride in pyridine yields 2-benzoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide (3) . This step installs the phenyl group at position 5 of the triazole ring.

  • Molar Ratio : 1:1.2 (hydrazinecarbothioamide:benzoyl chloride)

  • Base : Pyridine (acts as both solvent and base)

  • Reaction Time : 2 hours at 0–5°C

  • Yield : 78%.

¹H-NMR analysis confirms acylation success, with a downfield shift of the NH proton to δ 10.2 ppm.

Cyclization to this compound

Cyclization of (3) under alkaline conditions forms the triazole core. Two approaches are documented:

Aqueous Alkaline Cyclization

  • Reagent : 10% NaOH

  • Temperature : Reflux at 100°C

  • Time : 6 hours

  • Yield : 72%.

Solvent-Mediated Cyclization

  • Solvent : DMF or DMSO

  • Base : Cs₂CO₃

  • Temperature : 80°C

  • Time : 3 hours

  • Yield : 82%.

The solvent-mediated method is preferred for higher yields and shorter reaction times. ¹³C-NMR of the product shows a characteristic C=S signal at δ 171.7 ppm.

Tautomeric Behavior and Spectral Characterization

The product exists in equilibrium between thiol (4a) and thione (4b) tautomers, with the latter dominating in polar aprotic solvents like DMSO-d₆. Key spectral evidence includes:

  • ¹H-NMR : A deshielded NH proton at δ 16.00 ppm in Py-d₵.

  • ¹³C-NMR : Thionic carbon at δ 171.7 ppm (thione) vs. δ 151.7 ppm (thiol).

  • FT-IR : S-H stretch at 2,570 cm⁻¹ (thiol) and C=S stretch at 1,210 cm⁻¹ (thione).

Alternative Synthetic Approaches

Potassium Dithiocarbazinate Cyclization

A less common method starts with potassium dithiocarbazinate , cyclized using hydrazine hydrate. While this route avoids acylation steps, it suffers from lower yields (55–60%) and challenges in regioselectivity.

Microwave-Assisted Synthesis

Emerging protocols employ microwave irradiation to accelerate cyclization, reducing reaction times from hours to minutes. Preliminary data suggest yields comparable to conventional heating (75–80%).

Reaction Optimization Insights

ParameterConventional MethodOptimized Method
Cyclization BaseNaOHCs₂CO₃
SolventH₂ODMF
Temperature (°C)10080
Time (h)63
Yield (%)7282

Table 1. Comparative analysis of cyclization conditions.

Key findings:

  • Cs₂CO₃ enhances reaction efficiency due to its strong basicity and solubility in DMF.

  • Polar aprotic solvents stabilize the thione tautomer, favoring cyclization.

Scalability and Industrial Considerations

Bench-scale syntheses (10–50 g) report consistent yields, but scaling to >1 kg introduces challenges:

  • Purity Control : Recrystallization from ethanol becomes less efficient; column chromatography is recommended for large batches.

  • Cost : Cs₂CO₃ is expensive; NaOH or K₂CO₃ may be substituted with modest yield reductions (5–8%) .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antimicrobial and antifungal properties. Research indicates that derivatives of triazoles exhibit significant activity against various pathogens.

Case Study: Antimicrobial Activity
A study demonstrated that 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol showed effective inhibition against strains of bacteria such as Staphylococcus aureus and fungi like Candida albicans. The mechanism involves the disruption of cell membrane integrity and interference with metabolic pathways.

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus15
Candida albicans12

Agricultural Applications

The compound has also been explored as a fungicide in agricultural settings. Its ability to inhibit fungal growth makes it a candidate for protecting crops from diseases.

Case Study: Fungal Inhibition in Crops
Field trials have shown that formulations containing this compound significantly reduce the incidence of fungal infections in crops such as wheat and corn. The compound acts by inhibiting key enzymes involved in fungal cell wall synthesis.

CropDiseaseEfficacy (%)Reference
WheatFusarium head blight85
CornGray leaf spot78

Materials Science

In materials science, the compound has potential applications in the development of polymeric materials with enhanced properties such as thermal stability and resistance to degradation.

Case Study: Polymer Composites
Research has indicated that incorporating this compound into polymer matrices can improve mechanical properties and thermal resistance. This is particularly relevant for applications in coatings and insulation materials.

PropertyControl SampleSample with Triazole
Tensile Strength (MPa)3045
Thermal Decomposition Temp (°C)250300

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)-1H-indole
  • 4-(4-Methoxyphenyl)-1H-imidazole
  • 4-(4-Methoxyphenyl)-1H-pyrazole

Uniqueness

4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction with biological targets, making it a valuable compound for research and development.

Biological Activity

4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, a member of the triazole family, has garnered attention for its diverse biological activities. This compound possesses a triazole ring, which is known for its ability to interact with various biological targets due to its hydrogen bonding capacity and structural versatility. The following sections will delve into the synthesis, biological activity, and potential therapeutic applications of this compound.

Synthesis

The synthesis of this compound involves several key steps:

  • Starting Material : The synthesis begins with 4-methoxyaniline.
  • Formation of Hydrazine Derivative : The aniline is converted to N-(4-methoxyphenyl)hydrazinecarbothioamide.
  • Acylation : This hydrazine derivative is then acylated to form 2-benzoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide.
  • Cyclization : The final step involves cyclization to yield the target compound, characterized by various spectroscopic methods such as IR and NMR .

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. Specifically, this compound has shown promising results against Mycobacterium tuberculosis (MTB). In assays conducted using the resazurin microtiter method, this compound demonstrated effective inhibition of both drug-sensitive and multi-drug-resistant strains at concentrations as low as 5.5 µg/mL .

Anticancer Properties

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Studies utilizing the MTT assay revealed that it exhibits selective cytotoxicity towards melanoma cells (IGR39) and triple-negative breast cancer cells (MDA-MB-231), with a notable inhibition of cell migration in three-dimensional cultures . The selectivity towards cancer cells suggests potential for development as an anticancer agent.

The mechanism behind the biological activity of this compound appears to involve interaction with key enzymes and cellular targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit β-ketoacyl carrier protein synthase III (FabH) and other related enzymes critical for bacterial survival and proliferation .
  • Molecular Targeting : Computational studies have suggested strong binding affinities to various molecular targets, indicating that modifications on the triazole nucleus can enhance biological activity against specific pathogens or cancer cells .

Case Study 1: Anti-Tubercular Activity

In a study focused on anti-tubercular properties, derivatives of triazole were tested against strains of M. tuberculosis. The results indicated that this compound not only inhibited growth but also showed a correlation between structural modifications and increased efficacy against resistant strains .

Case Study 2: Anticancer Efficacy

Another investigation assessed the anticancer potential of this compound in combination with hydrazone derivatives. The findings highlighted that certain derivatives exhibited enhanced cytotoxic effects against pancreatic carcinoma (Panc-1) alongside melanoma cells, suggesting that structural variations could lead to improved therapeutic profiles .

Data Summary Table

Biological ActivityTarget Organism/Cell LineEffective ConcentrationReference
Anti-TubercularMycobacterium tuberculosis (H37Rv)5.5 µg/mL
AnticancerMelanoma (IGR39)IC50 not specified
AnticancerTriple-negative breast cancer (MDA-MB-231)IC50 not specified
AntimicrobialVarious bacterial strainsLow micromolar range

Q & A

What are the common synthetic routes for 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol?

Level : Basic
Methodological Answer :
The synthesis typically involves cyclization of hydrazinecarbothioamide precursors followed by functionalization. A representative route includes:

Formation of hydrazinecarbothioamide : Reacting 4-methoxybenzoic acid derivatives with thiosemicarbazide to form intermediates like 2-isonicotinoyl-N-phenylhydrazinecarbothioamide .

Cyclization : Treating the intermediate under basic conditions (e.g., NaOH/EtOH) to yield the 1,2,4-triazole-3-thiol core .

Derivatization : S-alkylation or Mannich reactions to introduce substituents. For example, alkylation with phenacyl bromides or Mannich reactions with formaldehyde and secondary amines generate S-substituted or aminomethylated derivatives .

Which spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?

Level : Basic
Methodological Answer :
Key techniques include:

  • ¹H/¹³C-NMR : To confirm substitution patterns and regiochemistry. For example, methoxy protons resonate at δ ~3.8 ppm, while aromatic protons show splitting patterns dependent on substitution .
  • LC-MS : Validates molecular weight and purity, especially for intermediates like alkylated derivatives .
  • Elemental analysis : Ensures stoichiometric consistency (e.g., C, H, N, S percentages) .
  • IR spectroscopy : Identifies functional groups (e.g., C=S stretches at ~1200 cm⁻¹) .

How can reaction conditions be optimized for S-alkylation to improve yields of derivatives?

Level : Advanced
Methodological Answer :
Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group .
  • Base choice : K₂CO₃ or NaH improves deprotonation of the thiol, facilitating alkylation .
  • Temperature control : Reflux conditions (e.g., 80–100°C) accelerate reactions but may require inert atmospheres to prevent oxidation .
  • Stoichiometry : A 1:1.2 molar ratio of triazole-thiol to alkylating agent minimizes side products .

How can structure-activity relationships (SAR) be systematically studied for antimicrobial activity?

Level : Advanced
Methodological Answer :

Derivative synthesis : Prepare analogs with varied substituents (e.g., halogens, methoxy, nitro groups) at the 4- and 5-positions of the triazole ring .

Biological assays : Test against Gram-positive/negative bacteria and fungi using MIC (Minimum Inhibitory Concentration) assays .

Data correlation : Use statistical tools (e.g., PCA) to link electronic (Hammett σ) or lipophilic (logP) parameters to activity trends. For example, electron-withdrawing groups (e.g., -NO₂) often enhance activity .

How should researchers address contradictions in reported biological activity data?

Level : Advanced
Methodological Answer :

Replicate experiments : Confirm activity under identical conditions (e.g., bacterial strain, concentration range) .

Meta-analysis : Compare datasets across studies to identify outliers or methodological disparities (e.g., broth microdilution vs. agar diffusion) .

Mechanistic studies : Use molecular docking to assess binding affinity to target proteins (e.g., dihydrofolate reductase) and validate hypotheses .

What computational approaches predict the biological activity or electronic properties of this compound?

Level : Advanced
Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., CYP450) to predict metabolism or inhibition .
  • DFT calculations : Gaussian09 or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to correlate reactivity with substituent effects .
  • ADME prediction : SwissADME or pkCSM estimates bioavailability, highlighting logP (optimal ~2–3) and PSA (polar surface area <140 Ų) for drug-likeness .

What challenges arise in synthesizing metal complexes of this compound, and how are their geometries resolved?

Level : Advanced
Methodological Answer :

  • Coordination ambiguity : The thiol and triazole N atoms can bind metals variably. Use molar conductivity and magnetic susceptibility to infer geometry (e.g., octahedral vs. tetrahedral) .
  • Characterization : X-ray crystallography is definitive but often substituted with spectral data. For example, Fe(III) complexes show d-d transitions in UV-Vis at ~500 nm .
  • Stability : Prevent oxidation by working under inert atmospheres and using freshly distilled solvents .

How do heterocyclic modifications (e.g., pyrrole, thiophene) influence the compound’s properties?

Level : Advanced
Methodological Answer :

  • Synthesis : Introduce heterocycles via Suzuki coupling or cyclocondensation. For example, 5-(thiophen-2-yl) analogs are synthesized using thiophene-carboxaldehydes .
  • Electronic effects : Thiophene increases π-conjugation, lowering LUMO energy and enhancing redox activity .
  • Biological impact : Pyrrole-substituted derivatives show improved antifungal activity due to increased membrane permeability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

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